Amarogentin

Übersicht

Beschreibung

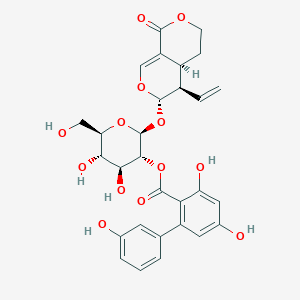

Amarogentin is a secoiridoid glycoside known for its intense bitterness. It is a major constituent of gentian root, which has been used traditionally as a herbal remedy for digestive disorders. The compound’s bitter taste makes it a valuable scientific reference for measuring bitterness in various contexts .

Vorbereitungsmethoden

a. Synthetic Routes

The biosynthesis of amarogentin involves a polyketide-type pathway. Specifically, it is formed from three units of acetyl-CoA and one unit of 3-hydroxybenzoyl-CoA. Notably, the biphenylcarboxylic acid moiety is synthesized from an early shikimate pathway intermediate, distinct from cinnamic or benzoic acid pathways .

b. Industrial Production

While natural sources provide this compound, industrial production methods are less common due to its extreme bitterness. extraction from gentian roots remains a viable approach.

Analyse Chemischer Reaktionen

Amarogentin durchläuft verschiedene Reaktionen:

Wissenschaftliche Forschungsanwendungen

Die vielfältigen Anwendungen von Amarogentin umfassen:

Medizin: Es zeigt eine Antileishmanien-Aktivität, indem es die Topoisomerase I hemmt.

Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse.

Chemie: Seine einzigartige Struktur inspiriert synthetische Studien.

Industrie: Bittere Prinzipien finden Verwendung in Lebensmittel- und Getränkeformulierungen.

5. Wirkmechanismus

Die Wirkungen von this compound beinhalten molekulare Zielstrukturen und Signalwege. Weitere Forschung ist erforderlich, um seine genauen Mechanismen aufzuklären, aber es beeinflusst wahrscheinlich zelluläre Signalwege.

Wirkmechanismus

Amarogentin’s effects involve molecular targets and pathways. Further research is needed to elucidate its precise mechanisms, but it likely influences cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Während Amarogentin für seine extreme Bitterkeit herausragt, teilen andere Secoiridoid-Glykoside (z. B. Gentiopicrin) ähnliche Eigenschaften. Die unterschiedliche Struktur von this compound unterscheidet es von anderen.

Biologische Aktivität

Amarogentin, a secoiridoid glycoside derived from the plant Gentiana lutea, has garnered attention for its diverse biological activities. This article explores its effects on platelet activation, cancer prevention, anti-inflammatory properties, and neuroprotection, supported by various studies and findings.

1. Antiplatelet Activity

This compound has demonstrated significant antiplatelet effects, particularly in inhibiting collagen-induced platelet aggregation.

- Mechanism of Action : The compound inhibits the phosphorylation of key signaling molecules involved in platelet activation, including phospholipase C (PLC) γ2, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). Specifically, it reduces collagen-induced phosphorylation of p38, ERK2, and JNK1 without affecting Akt phosphorylation .

- Dose-Response : this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 30 μM for collagen-induced platelet aggregation. It was ineffective against thrombin and arachidonic acid-induced aggregation .

2. Chemopreventive Effects

Research has indicated that this compound plays a role in preventing liver carcinogenesis.

- Study Findings : In a mouse model using carbon tetrachloride (CCl4) and N-nitrosodiethylamine (NDEA), this compound treatment resulted in improved survival rates and increased body weight compared to control groups. It effectively reduced cell proliferation and increased apoptosis frequency in liver tissues .

- Cell Cycle Modulation : The compound modulates the G1/S cell cycle checkpoint and induces apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2. This modulation is crucial in preventing the progression of liver dysplasia to hepatocellular carcinoma .

3. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that contribute to its therapeutic potential.

- Mechanism : It downregulates cyclooxygenase-2 (COX-2) activity, which is pivotal in the inflammatory response. This action helps mitigate skin carcinogenesis in mouse models .

- Case Study : In an Alzheimer’s disease mouse model, this compound treatment led to reduced skin lesions and improved overall health metrics .

4. Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in several studies.

- Oxidative Stress Resistance : this compound enhances the survival rate of neuronal cells under oxidative stress by increasing the activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). This effect was observed in PC12 cells treated with hydrogen peroxide .

- Neuritogenic Activity : The compound promotes neurite outgrowth in PC12 cells, indicating potential benefits for neurodegenerative conditions. Treatment with this compound resulted in significant increases in neurite length and cell viability .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVHQOUSDWAPQ-WTONXPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029787 | |

| Record name | Amarogentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-84-8 | |

| Record name | Amarogentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amarogentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amarogentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMAROGENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does amarogentin exert its anti-cancer effects?

A1: Research suggests that this compound exhibits anti-cancer effects through multiple mechanisms, including:

- Induction of Apoptosis: this compound has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines, including gastric cancer cells [, , ] and liver cancer cells [, ].

- Cell Cycle Arrest: Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells. This effect has been observed in gastric cancer cells [].

- Inhibition of Angiogenesis: this compound has demonstrated the ability to suppress angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This effect was observed in liver cancer cells after insufficient radiofrequency ablation [].

- Modulation of Signaling Pathways: this compound has been reported to modulate key signaling pathways involved in cancer cell growth and survival, including:

- PI3K/Akt/mTOR Pathway: this compound treatment led to the downregulation of mTOR, p-PI3K, PI3K, p-Akt, and Akt proteins in gastric cancer cells [].

- Notch Signaling Pathway: this compound repressed stemness in lung cancer cells by diminishing the expression of DLL4, NICD, and Hes1 proteins [].

- p53 Pathway: this compound upregulated p53 expression in liver cancer cells, potentially contributing to its pro-apoptotic effects [].

Q2: What are the downstream effects of this compound on osteoblast differentiation?

A2: this compound has been shown to promote osteoblast differentiation, which is essential for bone formation, through the modulation of the Nrf-2/MAPK/ERK signaling pathway. This effect was observed in a rat model of estrogen-deficiency-induced osteoporosis [].

Q3: How does this compound exhibit anti-inflammatory activity?

A3: Research suggests that this compound can alleviate osteoarthritis by:

- Regulating Chondrocyte Proliferation and Autophagy: this compound reversed the interleukin-1β-induced attenuation of chondrocyte proliferation and promoted autophagy [].

- Activating the AMPK/SIRT1 Pathway: this compound treatment restored the expression of p-AMPK/AMPK and SIRT1 proteins, which are involved in regulating cellular energy homeostasis and inflammation [].

Q4: What is the role of this compound in platelet activation?

A4: this compound has been found to inhibit platelet activation induced by collagen, potentially through the inhibition of the PLCγ2-PKC cascade and MAPK pathway [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C29H36O13, and its molecular weight is 592.59 g/mol.

Q6: How does the presence of other compounds in traditional herbal decoctions affect this compound content?

A6: Studies on the compatibility of this compound in traditional herbal decoctions, such as Taohe Chengqi Decoction, suggest that the presence of certain compounds, particularly Rheum palmatum L. and Nitrum, can significantly impact the stability and content of this compound []. This highlights the importance of considering compatibility issues when formulating this compound-containing herbal preparations.

Q7: Does this compound exhibit any catalytic activity?

A7: While this compound is not known to possess direct catalytic properties, its interaction with specific enzymes, such as topoisomerase I in Leishmania donovani, highlights its potential as an enzyme inhibitor [].

Q8: Have computational methods been used to study the interactions of this compound with its targets?

A8: Yes, molecular docking studies have been employed to investigate the binding interactions of this compound with potential target proteins. For instance, molecular docking analysis was used to assess the binding efficiencies of various iridoids, including this compound, to the active site of the human CYP3A4 enzyme [].

Q9: Is there any information available on the SAR of this compound and its derivatives?

A9: While detailed SAR studies on this compound are limited in the provided literature, the development of a monoclonal antibody (MAb 1E9) with high specificity for this compound suggests that subtle structural modifications can significantly impact its binding affinity and recognition []. This highlights the potential for future SAR studies to optimize the pharmacological properties of this compound derivatives.

Q10: What are the challenges associated with the formulation of this compound for therapeutic use?

A10: this compound, like many naturally occurring compounds, presents formulation challenges due to factors such as:

Q11: What is known about the pharmacokinetic profile of this compound?

A11: Pharmacokinetic studies in rabbits have shown that this compound is characterized by rapid clearance from the systemic circulation and a wide volume of distribution [].

Q12: What in vitro models have been used to study the effects of this compound?

A12: Various in vitro models have been employed to investigate the biological activities of this compound, including:

- Cancer Cell Lines: Human gastric cancer cell lines (e.g., SNU-16) [, ] and liver cancer cell lines (e.g., HepG2, Huh7) [, ]

- Osteoblast Cells: Rat bone tissues [] and MG63 human osteoblasts []

- Chondrocytes: Interleukin-1β-treated chondrocytes []

- Human Mast Cells: LAD-2 cells []

- Keratinocytes: HaCaT keratinocytes [, ]

- Yeast: K6001 yeast []

- PC12 Cells: Rat pheochromocytoma cells []

Q13: What animal models have been used to evaluate the efficacy of this compound?

A13: Several animal models have been utilized to assess the in vivo effects of this compound, including:

- Rodent Models of Osteoporosis: Bilaterally ovariectomized rats were used to induce estrogen-deficiency-induced osteoporosis [].

- Mouse Models of Liver Fibrosis: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice []

- Mouse Models of Liver Carcinogenesis: Carbon tetrachloride (CCl4)/N-nitrosodiethylamine (NDEA)-induced liver carcinogenesis in mice [, ]

- Xenograft Mice Models: Nude mice xenograft models have been used to evaluate the in vivo antitumor effects of this compound [, ].

- Hamster Model of Leishmaniasis: Hamsters infected with Leishmania donovani []

Q14: What analytical techniques have been employed to quantify this compound?

A14: Several analytical methods have been used to determine the content of this compound in various samples, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, has been widely employed to quantify this compound in plant extracts and formulations [, , , , , , ].

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been used to determine the content of this compound and other secoiridoids in Swertia species [, , ].

- Ultra-Fast Liquid Chromatography (UFLC): UFLC, a faster and more efficient variant of HPLC, has been utilized to estimate this compound content in Swertia chirayita samples [].

- Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific indirect competitive ELISA (icELISA) has been developed using a monoclonal antibody (MAb 1E9) against this compound []. This immunoassay provides a rapid and efficient alternative to chromatographic methods for the quantification of this compound.

Q15: Does this compound interact with drug-metabolizing enzymes?

A16: Yes, research suggests that this compound can induce the expression of CYP3A4, a key drug-metabolizing enzyme, in HepG2 cells []. This finding highlights the potential for this compound to influence the metabolism of co-administered drugs.

Q16: Are there any other plant species that can serve as alternative sources of this compound?

A16: Yes, besides Swertia chirayita, which is a primary source of this compound, several other Swertia species have been identified as potential alternative sources, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.